Pracinostat

Catalog No.
S548552
CAS No.
929016-96-6
M.F
C20H30N4O2
M. Wt
358.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pracinostat

CAS Number

929016-96-6

Product Name

Pracinostat

IUPAC Name

(E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C20H30N4O2

Molecular Weight

358.5 g/mol

InChI

InChI=1S/C20H30N4O2/c1-4-7-8-19-21-17-15-16(10-12-20(25)22-26)9-11-18(17)24(19)14-13-23(5-2)6-3/h9-12,15,26H,4-8,13-14H2,1-3H3,(H,22,25)/b12-10+

InChI Key

JHDKZFFAIZKUCU-ZRDIBKRKSA-N

SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

SB939; SB 939; SC-939; Pracinostat.

Canonical SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)C=CC(=O)NO

Isomeric SMILES

CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO

Description

The exact mass of the compound Pracinostat is 358.23688 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Pracinostat is a histone deacetylase inhibitor, specifically targeting class I, II, and IV histone deacetylases while sparing class III and HDAC6. It is recognized for its potential in cancer therapy, particularly in hematological malignancies. By inhibiting histone deacetylation, pracinostat alters the epigenetic landscape of cells, leading to changes in gene expression that can suppress tumor growth and induce apoptosis in cancer cells .

Pracinostat's anti-tumor activity is attributed to its inhibition of HDACs. HDACs regulate gene expression by removing acetyl groups from histones. Pracinostat binding prevents this deacetylation, leading to increased histone acetylation and chromatin remodeling. This altered chromatin structure allows for the transcription of tumor suppressor genes and ultimately triggers apoptosis in cancer cells [, ].

Toxicity

Pracinostat has shown acceptable toxicity profiles in preclinical studies []. However, clinical trials are needed to fully assess its safety in humans.

Pracinostat's primary mechanism involves the inhibition of histone deacetylases, which catalyze the removal of acetyl groups from lysine residues on histones. This action leads to a more condensed chromatin structure, resulting in transcriptional repression of genes involved in cell proliferation and survival. The chemical structure of pracinostat includes a benzimidazole ring and an N-hydroxyacrylamide moiety, which are crucial for its inhibitory activity .

The synthesis of pracinostat typically involves multi-step organic reactions:

  • Formation of the Benzimidazole Ring: This is achieved through condensation reactions involving appropriate precursors.
  • Introduction of the N-Hydroxyacrylamide Group: This step often requires careful control of reaction conditions to ensure high yield and purity.
  • Purification: The final product is purified using techniques such as chromatography to isolate pracinostat from by-products and unreacted materials.

Minor structural modifications can lead to significant changes in biological activity, indicating the importance of precise synthetic methods .

Pracinostat is primarily explored for its applications in oncology:

  • Treatment of acute myeloid leukemia (AML) and other hematological cancers.
  • Potential use in combination therapies to enhance the effectiveness of existing treatments.
  • Research into its role as a therapeutic agent for solid tumors, including colorectal and breast cancers.

Its ability to modulate epigenetic factors makes it a candidate for further studies aimed at understanding cancer biology and developing novel treatments .

Studies have indicated that pracinostat may interact with various drugs:

  • It can increase the risk of methemoglobinemia when combined with certain anesthetics like butacaine .
  • Its efficacy may be enhanced when used alongside other histone deacetylase inhibitors or chemotherapeutic agents, suggesting potential for combination therapies that could overcome drug resistance in tumors .

Several compounds share structural similarities with pracinostat but differ in their biological activity and specificity. Here are some notable examples:

Compound NameSimilaritiesUnique Features
Suberoylanilide Hydroxamic AcidHistone deacetylase inhibitionMore potent against class I HDACs
Valproic AcidGeneral HDAC inhibitionAlso acts as an anticonvulsant
RomidepsinHistone deacetylase inhibitionApproved for cutaneous T-cell lymphoma
BelinostatInhibits multiple HDAC classesApproved for peripheral T-cell lymphoma
TacedinalineSimilar mechanism of actionLess selective for HDAC classes

Pracinostat stands out due to its selective inhibition profile and its effectiveness against specific cancer types, particularly those that are resistant to other treatments .

Molecular Formula and Structural Characteristics

Pracinostat represents a hydroxamic acid compound with the molecular formula C20H30N4O2 and a molecular weight of 358.5 g/mol [1]. The compound is characterized by its Chemical Abstracts Service registry number 929016-96-6 [1]. The International Union of Pure and Applied Chemistry systematic name for pracinostat is (E)-3-[2-butyl-1-[2-(diethylamino)ethyl]benzimidazol-5-yl]-N-hydroxyprop-2-enamide [1].

The structural architecture of pracinostat consists of three distinct functional components: a zinc-binding hydroxamic acid group, a benzimidazole core as the linker region, and a cap region containing the diethylaminoethyl substituent [1]. The molecule exhibits achiral stereochemistry with one E/Z stereocenter, specifically at the double bond connecting the benzimidazole ring to the hydroxamic acid moiety [3]. The compound possesses no defined stereocenters and carries a neutral charge under physiological conditions [3].

The International Chemical Identifier Key for pracinostat is JHDKZFFAIZKUCU-ZRDIBKRKSA-N, which provides a unique molecular fingerprint for database searches and structural identification [1]. The canonical Simplified Molecular Input Line Entry System representation is CCCCC1=NC2=C(N1CCN(CC)CC)C=CC(=C2)/C=C/C(=O)NO, clearly delineating the E-configuration of the vinyl bond [1].

PropertyValue
Molecular FormulaC20H30N4O2
Molecular Weight358.5 g/mol
Chemical Abstracts Service Number929016-96-6
International Chemical Identifier KeyJHDKZFFAIZKUCU-ZRDIBKRKSA-N
StereochemistryAchiral
E/Z Centers1
Defined Stereocenters0
Formal Charge0

Physicochemical Properties

The physicochemical profile of pracinostat reveals favorable drug-like characteristics that contribute to its oral bioavailability and therapeutic potential [14]. The compound exhibits a calculated partition coefficient (XLogP3-AA) of 3.1, indicating moderate lipophilicity suitable for membrane permeation [1]. The molecular complexity score of 453 reflects the sophisticated structural arrangement of functional groups within the molecule [1].

Pracinostat contains two hydrogen bond donor sites and four hydrogen bond acceptor sites, contributing to its interaction potential with biological targets [1]. The topological polar surface area measures 70.4 Ų, which falls within the optimal range for oral drug absorption [1]. The molecule possesses ten rotatable bonds, providing conformational flexibility that may be important for target binding [1].

The exact mass and monoisotopic mass both equal 358.23687621 Da, confirming the precise molecular composition [1]. The heavy atom count of 26 reflects the substantial molecular framework, while the density is reported as 1.11 g/cm³ [9]. Under standard conditions, pracinostat appears as a white to light brown solid [9].

PropertyValue
XLogP3-AA3.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds10
Topological Polar Surface Area70.4 Ų
Heavy Atom Count26
Exact Mass358.23687621 Da
Density1.11 g/cm³
Physical StateSolid
ColorWhite to light brown

Solubility Profile

The solubility characteristics of pracinostat demonstrate significant variation across different solvent systems [9] [14]. In aqueous media, pracinostat exhibits poor water solubility, being classified as insoluble in pure water [9]. This hydrophobic character is consistent with its moderate lipophilicity and structural features.

In organic solvents, pracinostat shows markedly improved dissolution characteristics [9]. Dimethyl sulfoxide serves as an excellent solubilizing medium, with pracinostat achieving concentrations of at least 11.4 mg/mL [9]. Ethanol, when combined with ultrasonic treatment, provides even greater solubilization capacity, allowing concentrations of at least 24.8 mg/mL [9].

Despite its poor water solubility, research indicates that pracinostat demonstrates high aqueous solubility when formulated appropriately, particularly in pharmaceutical preparations [14]. This apparent contradiction suggests that the compound may benefit from solubility enhancement techniques or specific formulation strategies to improve its bioavailability in aqueous environments.

Solvent SystemSolubility
WaterInsoluble
Dimethyl sulfoxide≥11.4 mg/mL
Ethanol (with ultrasonic treatment)≥24.8 mg/mL
Formulated aqueous solutionsHigh solubility

Stability Parameters

The metabolic stability profile of pracinostat has been extensively characterized across multiple preclinical species and human systems [14]. In liver microsomal preparations, pracinostat demonstrates species-dependent metabolic stability, with relatively higher stability observed in dog and human liver microsomes compared to mouse and rat preparations [14].

Human cytochrome P450 phenotyping studies reveal that pracinostat undergoes primary metabolism via CYP3A4 and CYP1A2 enzymes [14]. The compound exhibits selective inhibition of CYP2C19 with an inhibitory concentration (IC50) of 5.8 μM, while showing minimal inhibitory effects on CYP3A4, CYP1A2, CYP2D6, and CYP2C9 at concentrations exceeding 25 μM [14]. No significant induction of CYP3A4 and CYP1A2 was observed in hepatocyte studies [14].

Protein binding characteristics demonstrate high affinity across species, with binding percentages ranging between approximately 84% and 94% in mouse, rat, dog, and human plasma [14]. The blood-to-plasma ratio approximates 1.0 in human blood, indicating minimal partitioning into blood cells [14]. Storage stability is maintained under controlled conditions, with recommended storage at -20°C to preserve chemical integrity [9].

ParameterValueSpecies/System
Protein Binding84-94%Mouse, rat, dog, human
Blood-to-plasma Ratio~1.0Human
CYP2C19 IC505.8 μMHuman
CYP3A4/1A2/2D6/2C9 IC50>25 μMHuman
Storage Temperature-20°CRecommended

pKa and Ionization States

The acid-base properties of pracinostat are characterized by a predicted pKa value of 8.67 ± 0.23 [9]. This value indicates that the compound behaves as a weak base under physiological conditions, with the ionizable group likely associated with the hydroxamic acid functionality.

At physiological pH (approximately 7.4), the Henderson-Hasselbalch equation predicts that pracinostat exists predominantly in its protonated form, as the environmental pH is more than one unit below the pKa value [12]. This ionization state influences the compound's solubility, membrane permeability, and interaction with biological targets.

The ionization characteristics contribute to the compound's overall polarity and may affect its distribution within biological compartments [12]. The relatively high pKa value suggests that pracinostat may exhibit pH-dependent absorption and distribution patterns, with potential implications for its pharmacokinetic behavior in different physiological environments.

PropertyValue
Predicted pKa8.67 ± 0.23
Ionization State at pH 7.4Predominantly protonated
Chemical CharacterWeak base

Synthetic Pathways and Methods

Chemical Synthesis Routes

The synthesis of pracinostat follows established methodologies for constructing benzimidazole-containing hydroxamic acid derivatives [16] [17] [18]. The general synthetic approach involves the formation of the benzimidazole core followed by introduction of the hydroxamic acid functionality through appropriate chemical transformations.

Benzimidazole synthesis typically employs reductive cyclization reactions between appropriately substituted o-diaminoarenes and aldehydes or carboxylic acid derivatives [25]. One established method involves the use of sodium dithionite as a reductive cyclizing agent in dimethyl sulfoxide solvent systems, operating at elevated temperatures of approximately 90°C for several hours [23]. This approach allows for the formation of substituted benzimidazole derivatives with good yields and functional group tolerance.

The hydroxamic acid moiety can be introduced through multiple synthetic strategies [18]. The most common approach involves the conversion of carboxylic acid or ester intermediates to hydroxamic acids using hydroxylamine derivatives. Treatment with N,N'-carbonyldiimidazole followed by hydroxylamine hydrochloride represents a standard methodology for this transformation [16]. Alternative approaches include direct acylation of hydroxylamine with activated carboxylic acid derivatives.

For pracinostat specifically, the synthetic route likely involves initial construction of the 2-butyl-1-[2-(diethylamino)ethyl]-benzimidazole core structure, followed by introduction of the acrylic acid side chain through appropriate coupling reactions [5]. The final hydroxamic acid formation completes the synthesis through standard hydroxamic acid chemistry.

Synthetic StepReagent/ConditionPurpose
Benzimidazole FormationSodium dithionite/Dimethyl sulfoxide/90°CCore ring construction
Hydroxamic Acid FormationN,N'-carbonyldiimidazole/Hydroxylamine HClTerminal functionality
Side Chain IntroductionCoupling reagentsStructural elaboration

Structure Confirmation Techniques

The structural confirmation of pracinostat employs multiple analytical techniques to verify molecular identity and purity [19] [21]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, providing detailed information about molecular connectivity and stereochemistry.

Proton nuclear magnetic resonance (¹H-NMR) spectroscopy reveals characteristic signals corresponding to the various functional groups within pracinostat [23]. The hydroxamic acid proton typically appears as a downfield singlet around δ 10.2 ppm, confirming the presence of the N-hydroxy functionality [23]. Aromatic protons from the benzimidazole ring system appear in the characteristic aromatic region between δ 8.0-8.4 ppm [23]. The alkyl chains show typical multipicity patterns consistent with their structural assignments.

Carbon-13 nuclear magnetic resonance (¹³C-NMR) spectroscopy provides complementary structural information, confirming the carbon framework and identifying quaternary carbons that may not be readily apparent from proton spectra [23]. The carbonyl carbon of the hydroxamic acid appears characteristically downfield, typically around δ 165-170 ppm.

Mass spectrometry techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide molecular weight confirmation and fragmentation patterns that support structural assignments [21]. Electrospray ionization produces characteristic molecular ion peaks, while collision-induced dissociation generates fragment ions that confirm specific structural features.

High-resolution mass spectrometry offers precise molecular weight determination, allowing verification of molecular formula assignments [21]. The exact mass measurement of 358.23687621 Da confirms the C20H30N4O2 composition and distinguishes pracinostat from potential isomers or impurities.

Analytical TechniqueApplicationKey Information
¹H-NMR SpectroscopyStructural connectivityProton environments and coupling
¹³C-NMR SpectroscopyCarbon frameworkQuaternary carbon identification
LC-MS/MSMolecular weight and fragmentationStructural confirmation
High-resolution MSExact mass determinationMolecular formula verification

Additional analytical methods may include infrared spectroscopy for functional group identification, particularly the characteristic carbonyl and N-H stretching frequencies of the hydroxamic acid group [23]. Ultraviolet-visible spectroscopy can provide information about chromophoric systems within the molecule, while chromatographic techniques ensure purity assessment and separation from synthetic impurities.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

358.23687621 g/mol

Monoisotopic Mass

358.23687621 g/mol

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GPO2JN4UON

Drug Indication

For the treatment of various forms of cancer.
Treatment of acute myeloid leukaemia

Mechanism of Action

Inhibition of HDAC activity allows for the accumulation of acetyl groups on the histone lysine residues resulting in an open chromatin structure and transcriptional activation. In vitro, SB939 causes the accumulation of acetylated histones and induces cell cycle arrest and/or apoptosis of some transformed cells. The mechanism of the antineoplastic effect of SB939 has not been fully characterized.

Absorption Distribution and Excretion

Oral bioavailability in mice is 34%.

Wikipedia

Pracinostat

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15
1: Rajak H, Singh A, Raghuwanshi K, Kumar R, Dewangan PK, Veerasamy R, Sharma PC, Dixit A, Mishra P. A Structural Insight into Hydroxamic Acid Based Histone Deacetylase Inhibitors for the Presence of Anticancer Activity. Curr Med Chem. 2013 Jul 24. [Epub ahead of print] PubMed PMID: 23895688.
2: Zorzi AP, Bernstein M, Samson Y, Wall DA, Desai S, Nicksy D, Wainman N, Eisenhauer E, Baruchel S. A phase I study of histone deacetylase inhibitor, pracinostat (SB939), in pediatric patients with refractory solid tumors: IND203 a trial of the NCIC IND program/C17 pediatric phase I consortium. Pediatr Blood Cancer. 2013 Nov;60(11):1868-74. doi: 10.1002/pbc.24694. Epub 2013 Jul 25. PubMed PMID: 23893953.
3: Okabe S, Tauchi T, Tanaka Y, Kimura S, Maekawa T, Ohyashiki K. Activity of histone deacetylase inhibitors and an Aurora kinase inhibitor in BCR-ABL-expressing leukemia cells: Combination of HDAC and Aurora inhibitors in BCR-ABL-expressing cells. Cancer Cell Int. 2013 Apr 4;13(1):32. doi: 10.1186/1475-2867-13-32. PubMed PMID: 23556431; PubMed Central PMCID: PMC3635933.
4: Novotny-Diermayr V, Hart S, Goh KC, Cheong A, Ong LC, Hentze H, Pasha MK, Jayaraman R, Ethirajulu K, Wood JM. The oral HDAC inhibitor pracinostat (SB939) is efficacious and synergistic with the JAK2 inhibitor pacritinib (SB1518) in preclinical models of AML. Blood Cancer J. 2012 May;2(5):e69. doi: 10.1038/bcj.2012.14. Epub 2012 May 4. PubMed PMID: 22829971; PubMed Central PMCID: PMC3366067.
5: Sumanadasa SD, Goodman CD, Lucke AJ, Skinner-Adams T, Sahama I, Haque A, Do TA, McFadden GI, Fairlie DP, Andrews KT. Antimalarial activity of the anticancer histone deacetylase inhibitor SB939. Antimicrob Agents Chemother. 2012 Jul;56(7):3849-56. doi: 10.1128/AAC.00030-12. Epub 2012 Apr 16. PubMed PMID: 22508312; PubMed Central PMCID: PMC3393387.
6: Quintás-Cardama A, Kantarjian H, Estrov Z, Borthakur G, Cortes J, Verstovsek S. Therapy with the histone deacetylase inhibitor pracinostat for patients with myelofibrosis. Leuk Res. 2012 Sep;36(9):1124-7. doi: 10.1016/j.leukres.2012.03.003. Epub 2012 Apr 2. PubMed PMID: 22475363.
7: Jayaraman R, Pilla Reddy V, Pasha MK, Wang H, Sangthongpitag K, Yeo P, Hu CY, Wu X, Xin L, Goh E, New LS, Ethirajulu K. Preclinical metabolism and disposition of SB939 (Pracinostat), an orally active histone deacetylase inhibitor, and prediction of human pharmacokinetics. Drug Metab Dispos. 2011 Dec;39(12):2219-32. doi: 10.1124/dmd.111.041558. Epub 2011 Aug 26. PubMed PMID: 21873472.
8: Wang H, Yu N, Chen D, Lee KC, Lye PL, Chang JW, Deng W, Ng MC, Lu T, Khoo ML, Poulsen A, Sangthongpitag K, Wu X, Hu C, Goh KC, Wang X, Fang L, Goh KL, Khng HH, Goh SK, Yeo P, Liu X, Bonday Z, Wood JM, Dymock BW, Kantharaj E, Sun ET. Discovery of (2E)-3-{2-butyl-1-[2-(diethylamino)ethyl]-1H-benzimidazol-5-yl}-N-hydroxyacrylami de (SB939), an orally active histone deacetylase inhibitor with a superior preclinical profile. J Med Chem. 2011 Jul 14;54(13):4694-720. doi: 10.1021/jm2003552. Epub 2011 Jun 16. PubMed PMID: 21634430.
9: Novotny-Diermayr V, Sausgruber N, Loh YK, Pasha MK, Jayaraman R, Hentze H, Yong WP, Goh BC, Toh HC, Ethirajulu K, Zhu J, Wood JM. Pharmacodynamic evaluation of the target efficacy of SB939, an oral HDAC inhibitor with selectivity for tumor tissue. Mol Cancer Ther. 2011 Jul;10(7):1207-17. doi: 10.1158/1535-7163.MCT-11-0044. Epub 2011 May 17. PubMed PMID: 21586629.
10: Yong WP, Goh BC, Soo RA, Toh HC, Ethirajulu K, Wood J, Novotny-Diermayr V, Lee SC, Yeo WL, Chan D, Lim D, Seah E, Lim R, Zhu J. Phase I and pharmacodynamic study of an orally administered novel inhibitor of histone deacetylases, SB939, in patients with refractory solid malignancies. Ann Oncol. 2011 Nov;22(11):2516-22. doi: 10.1093/annonc/mdq784. Epub 2011 Mar 8. PubMed PMID: 21385886.
11: Razak AR, Hotte SJ, Siu LL, Chen EX, Hirte HW, Powers J, Walsh W, Stayner LA, Laughlin A, Novotny-Diermayr V, Zhu J, Eisenhauer EA. Phase I clinical, pharmacokinetic and pharmacodynamic study of SB939, an oral histone deacetylase (HDAC) inhibitor, in patients with advanced solid tumours. Br J Cancer. 2011 Mar 1;104(5):756-62. doi: 10.1038/bjc.2011.13. Epub 2011 Feb 1. PubMed PMID: 21285985; PubMed Central PMCID: PMC3048208.
12: Novotny-Diermayr V, Sangthongpitag K, Hu CY, Wu X, Sausgruber N, Yeo P, Greicius G, Pettersson S, Liang AL, Loh YK, Bonday Z, Goh KC, Hentze H, Hart S, Wang H, Ethirajulu K, Wood JM. SB939, a novel potent and orally active histone deacetylase inhibitor with high tumor exposure and efficacy in mouse models of colorectal cancer. Mol Cancer Ther. 2010 Mar;9(3):642-52. doi: 10.1158/1535-7163.MCT-09-0689. Epub 2010 Mar 2. PubMed PMID: 20197387.

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